1-Boc-3-vinil-piperidina

Descripción general

Descripción

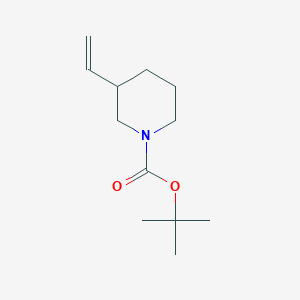

Tert-butyl 3-ethenylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H21NO2 and its molecular weight is 211.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality Tert-butyl 3-ethenylpiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-ethenylpiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Diseño y Síntesis de Medicamentos

Los derivados de piperidina, incluyendo 1-Boc-3-vinil-piperidina, juegan un papel significativo en la industria farmacéutica . Están presentes en más de veinte clases de productos farmacéuticos, así como alcaloides . El desarrollo de métodos rápidos y rentables para la síntesis de piperidinas sustituidas es una tarea importante de la química orgánica moderna .

Aplicaciones Anticancerígenas

Los derivados de piperidina han mostrado un gran potencial terapéutico como agentes anticancerígenos . Se pueden usar solos o en combinación con otros fitoquímicos o medicamentos anticancerígenos convencionales .

Aplicaciones Antivirales

Los derivados de piperidina se están utilizando como agentes antivirales . Han mostrado resultados prometedores en la lucha contra varias enfermedades virales .

Aplicaciones Antimaláricas

Los derivados de piperidina también se están utilizando en la lucha contra la malaria . Han demostrado efectividad en la inhibición del crecimiento de parásitos de la malaria .

Aplicaciones Antimicrobianas y Antifúngicas

Los derivados de piperidina se han utilizado como agentes antimicrobianos y antifúngicos

Mecanismo De Acción

Target of Action

Piperidine derivatives, which include 1-boc-3-vinyl-piperidine, have been studied for their anticancer potential . They have been found to interact with several crucial signaling pathways essential for the establishment of cancers .

Mode of Action

which are involved in cancer progression including caspase-dependent pathway to induce apoptosis .

Biochemical Pathways

Piperidine derivatives, including 1-Boc-3-vinyl-piperidine, are believed to affect several biochemical pathways. These include the STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB etc., which are crucial for the establishment and progression of cancers .

Pharmacokinetics

The molecular weight of 21130 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well absorbed and distributed in the body.

Result of Action

Piperidine derivatives have been observed to have therapeutic potential against various types of cancers .

Análisis Bioquímico

Biochemical Properties

It is known that piperidine derivatives, which include 1-Boc-3-vinyl-piperidine, have been utilized in various therapeutic applications .

Cellular Effects

Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Molecular Mechanism

Piperidine derivatives are known to participate in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Metabolic Pathways

Piperine, a piperidine derivative, is known to be biosynthetically derived from L-lysine and a cinnamoyl-CoA precursor .

Actividad Biológica

Tert-butyl 3-ethenylpiperidine-1-carboxylate (TBEP) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activity, supported by relevant case studies and data tables.

Chemical Structure and Synthesis

TBEP is characterized by its piperidine core, which is modified with a tert-butyl group and an ethenyl substituent. The general formula for TBEP is with a molecular weight of approximately 205.30 g/mol. The synthesis typically involves the reaction of tert-butyl 3-piperidinecarboxylate with an appropriate ethenylating agent under controlled conditions.

Pharmacological Profile

The biological activity of TBEP has been evaluated in various studies, focusing primarily on its effects on the central nervous system and its potential as an anti-inflammatory agent. The compound has shown promise in modulating neurotransmitter systems and inhibiting inflammatory pathways.

Key Findings:

- Neurotransmitter Modulation: TBEP exhibits activity at various neurotransmitter receptors, particularly those associated with dopaminergic and serotonergic systems. This suggests potential applications in treating mood disorders and neurodegenerative diseases.

- Anti-inflammatory Effects: Preliminary studies indicate that TBEP can inhibit the release of pro-inflammatory cytokines, which positions it as a candidate for conditions characterized by chronic inflammation.

In Vitro Studies

In vitro assays have been conducted to assess the efficacy of TBEP against specific biological targets:

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory properties of TBEP, researchers treated LPS-stimulated macrophages with varying concentrations of TBEP. The results demonstrated a concentration-dependent inhibition of IL-1β release, highlighting its potential as an anti-inflammatory agent.

- Concentration Tested: 0.1 µM to 50 µM

- Maximal Inhibition Observed: 60% at 50 µM

- Mechanism: Inhibition of NLRP3 inflammasome activation was suggested based on the results .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of TBEP. The compound was tested for its ability to modulate serotonin receptor activity, which is crucial for mood regulation.

Propiedades

IUPAC Name |

tert-butyl 3-ethenylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-5-10-7-6-8-13(9-10)11(14)15-12(2,3)4/h5,10H,1,6-9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQBWMAWTUBARI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433774 | |

| Record name | tert-Butyl 3-ethenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146667-87-0 | |

| Record name | tert-Butyl 3-ethenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Vinyl-piperidine-1-carboxylic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.